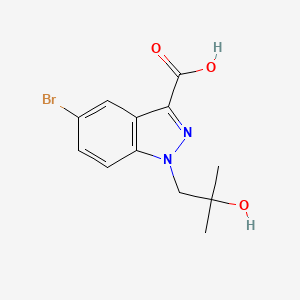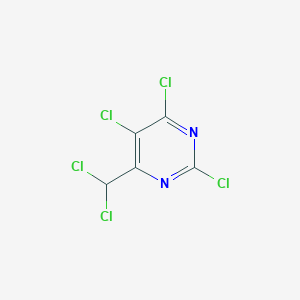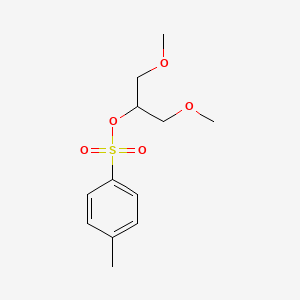
5-Bromo-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazoles, which are similar to indazoles, are key components to functional molecules that are used in a variety of everyday applications . They are heterocycles, meaning they contain atoms of at least two different elements as members of its rings .
Synthesis Analysis
The synthesis of substituted imidazoles has seen recent advances . A common method involves a one-pot, four-component synthesis achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis
The structure of imidazoles and similar compounds is often determined by the bonds constructed during the formation of the imidazole . The functional group compatibility of the process and resultant substitution patterns around the ring are key factors .Chemical Reactions Analysis
Imidazoles undergo a variety of chemical reactions. For example, a ZnCl2-catalyzed [3 + 2] cycloaddition reaction of benzimidates and 2H-azirines provides multisubstituted imidazoles in good yields under mild reaction conditions .Aplicaciones Científicas De Investigación
5-Bromo-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been used as a model compound to study the structure and reactivity of brominated aromatic compounds. This compound has been studied for its potential applications in drug discovery and development, as it can be used as a starting material for the synthesis of various compounds. It has also been used in the synthesis of various compounds, such as indazole derivatives, benzimidazoles, and other heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid is not well understood. However, it is believed that the bromine atom of this compound may be involved in the formation of a reactive intermediate, which can then react with other molecules to form various compounds. It has also been suggested that this compound may be involved in the formation of a hydrogen bond between two molecules, which can then be used to stabilize the structure of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that this compound may have anti-inflammatory and anti-cancer properties. It has also been suggested that this compound may be involved in the regulation of cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Bromo-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid is a relatively stable compound and can be stored at room temperature for extended periods of time. It is also relatively easy to synthesize and can be used as a starting material for the synthesis of various compounds. However, this compound is a relatively reactive compound and its reactivity can be affected by changes in pH and temperature.
Direcciones Futuras
The potential applications of 5-Bromo-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid are still being explored. Future research should focus on the development of new methods for the synthesis of this compound, as well as its potential applications in the field of medicinal chemistry, biochemistry, and pharmacology. Additionally, further research should be conducted to investigate the biochemical and physiological effects of this compound, as well as its potential as an anti-inflammatory and anti-cancer agent. Finally, future research should focus on the development of new uses for this compound, such as its potential use as a starting material for the synthesis of various compounds.
Métodos De Síntesis
5-Bromo-1-(2-hydroxy-2-methylpropyl)-1H-indazole-3-carboxylic acid can be synthesized by the reaction of bromoacetic acid and 2-hydroxy-2-methylpropyl-1H-indazole-3-carboxylic acid in the presence of a base. The reaction is carried out in aqueous solution at a temperature of 80°C for 3 hours. The product can be isolated by precipitation or by chromatographic techniques.
Propiedades
IUPAC Name |
5-bromo-1-(2-hydroxy-2-methylpropyl)indazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3/c1-12(2,18)6-15-9-4-3-7(13)5-8(9)10(14-15)11(16)17/h3-5,18H,6H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXNSOHFTNNQLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C2=C(C=C(C=C2)Br)C(=N1)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














